4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine
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Overview
Description
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly noted for its sterically hindered amine motif, which makes it a valuable component in the preparation of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized to minimize impurities and maximize efficiency, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperature and pressure to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Utilized in the development of drug candidates, particularly those containing hindered amine motifs.
Industry: Applied in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered amine motif allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: Another sterically hindered amine used in similar applications.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: A related compound with a methoxy group, used in organic synthesis.
Uniqueness
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is unique due to its specific steric hindrance and chemical properties, which make it particularly suitable for the preparation of drug candidates and other complex molecules. Its ability to undergo various chemical reactions and its wide range of applications further highlight its distinctiveness .
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-5-11(9(2)3)14-12-8-13-7-6-10(12)4/h6-9,11,14H,5H2,1-4H3 |
InChI Key |
UTSVDSRQTUXBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=C(C=CN=C1)C |
Origin of Product |
United States |
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